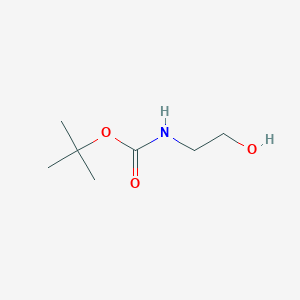

tert-Butyl N-(2-hydroxyethyl)carbamate

Übersicht

Beschreibung

Tert-Butyl N-(2-hydroxyethyl)carbamate, also known as this compound, is a useful research compound. Its molecular formula is C7H15NO3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

N-Boc-ethanolamine is an amine-protected, difunctional reagent . It is primarily used in the synthesis of phosphatidyl ethanolamines and ornithine . These compounds play crucial roles in cellular functions, including membrane structure and metabolic processes.

Mode of Action

The compound acts as a protecting group for amines, particularly in the synthesis of phosphatidyl ethanolamines . It binds to the amine group, preventing it from reacting with other substances during the synthesis process . This protection is reversible, allowing the amine to be freed for subsequent reactions when needed .

Biochemical Pathways

The primary biochemical pathway involving N-Boc-ethanolamine is the synthesis of phosphatidyl ethanolamines . These are a class of phospholipids found in biological membranes. They are involved in cell signaling and membrane fusion .

Result of Action

The primary result of N-Boc-ethanolamine’s action is the successful synthesis of phosphatidyl ethanolamines . These compounds are essential components of cell membranes and play a role in various cellular functions.

Action Environment

The action of N-Boc-ethanolamine can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by temperature, pH, and the presence of other chemicals . Additionally, the compound’s environmental impact has been studied, with research suggesting that small amounts of ethanolamine have no significant impact on plant health .

Biochemische Analyse

Cellular Effects

It is known that ethanolamine, a related compound, can enhance the proliferation of intestinal epithelial cells . It is plausible that N-Boc-ethanolamine may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to be involved in the synthesis of phosphatidyl ethanolamines and ornithine

Dosage Effects in Animal Models

It is known that ethanolamine, a related compound, can enhance the proliferation of intestinal epithelial cells in a dose-dependent manner .

Metabolic Pathways

N-Boc-ethanolamine is involved in the synthesis of phosphatidyl ethanolamines and ornithine

Biologische Aktivität

Tert-butyl N-(2-hydroxyethyl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a tert-butyl group and a hydroxyethyl moiety linked through a carbamate functional group. This article explores its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

- Molecular Formula : C₉H₁₉N₁O₄

- Molecular Weight : 205.25 g/mol

- Density : 1.085 g/cm³

- Boiling Point : 324.2°C at 760 mmHg

- Flash Point : 149.9°C

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of enzyme inhibition studies aimed at developing therapeutic agents for various diseases.

Biological Activities

- Enzyme Inhibition :

- Neuroprotective Effects :

- Anticancer Properties :

Table 1: Summary of Biological Activities

Detailed Research Findings

-

Enzyme Inhibition Studies :

- In vitro assays demonstrated that this compound effectively inhibited enzymes critical for cancer metabolism, leading to decreased cell viability in certain cancer cell lines.

- Neuroprotective Mechanisms :

- Therapeutic Applications :

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

Tert-Butyl N-(2-hydroxyethyl)carbamate serves as an important intermediate in the synthesis of bioactive compounds. One notable application is its role in the synthesis of lacosamide, an anticonvulsant drug used for epilepsy treatment. The compound acts as a protective group for amines during synthetic processes, allowing for selective reactions that enhance yield and purity.

Case Study: Lacosamide Synthesis

In the preparation of lacosamide, this compound is utilized to form key intermediates through a series of condensation reactions. The use of this carbamate derivative has been shown to improve the overall yield of the synthetic pathway by facilitating easier purification steps and reducing by-products .

Enzymatic Reactions

The compound has been investigated for its potential in enzymatic reactions, particularly in kinetic resolutions. For instance, studies have demonstrated that this compound can be resolved into its enantiomers using lipase-catalyzed transesterification reactions. This property is particularly valuable in the production of chiral pharmaceuticals, where enantiomeric purity is crucial.

Data Table: Enzymatic Resolution Yields

| Enzyme | Reaction Conditions | Yield (S) | Yield (R) |

|---|---|---|---|

| CAL-B (Novozym 435) | 40 °C, 12 h | >99% | >99% |

This table summarizes the yields achieved during the enzymatic resolution process, highlighting the efficiency of using this compound as a substrate .

Green Chemistry Applications

The compound has also been explored within the context of green chemistry. Its ability to undergo reactions with lower environmental impact makes it an attractive candidate for sustainable synthetic methods. For example, reactions utilizing this compound can often be performed under milder conditions, reducing energy consumption and minimizing waste .

Example: Eco-Friendly Synthesis

Recent advancements have shown that employing this compound in solvent-free conditions can lead to significant reductions in solvent use and waste generation during organic reactions. This aligns with principles of green chemistry aimed at reducing hazardous substances .

Research indicates that this compound exhibits biological activity that may be harnessed for therapeutic purposes. Its interaction with specific molecular targets suggests potential applications in drug development beyond just serving as an intermediate.

Eigenschaften

IUPAC Name |

tert-butyl N-(2-hydroxyethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-7(2,3)11-6(10)8-4-5-9/h9H,4-5H2,1-3H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTXCAZYUMDUMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369791 | |

| Record name | tert-Butyl N-(2-hydroxyethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26690-80-2 | |

| Record name | tert-Butyl N-(2-hydroxyethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(2-hydroxyethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of N-Boc-ethanolamine in the synthesis of glycerophospholipids?

A: N-Boc-ethanolamine serves as a protected form of ethanolamine in the synthesis of glycerophosphoethanolamines []. The synthesis involves a multi-step process:

Q2: How does the incorporation of N-Boc-ethanolamine impact the properties of the synthesized polymers in the provided research?

A2: In the study by [Liu et al. (2007)][2], N-Boc-ethanolamine wasn't directly incorporated into the final polymer. Instead, it acted as an initiator during the ring-opening polymerization of cyclic carbonate monomers. Subsequent reactions and deprotection steps utilizing the N-(2-hydroxyethyl) carbamate functionality ultimately led to poly(carbonate-b-ester) copolymers with pendent carboxyl or hydroxyl groups. These functional groups significantly influenced the copolymers' self-assembly behavior in aqueous solutions, leading to micelle formation with potential applications in drug delivery.

Q3: What are the analytical techniques commonly employed to characterize compounds synthesized using N-Boc-ethanolamine?

A3: Various analytical techniques are used to characterize compounds derived from N-Boc-ethanolamine. In the context of the provided research articles, these include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is used to determine the structure and purity of the synthesized compounds [, ].

- Fourier-transform infrared (FT-IR) Spectroscopy: This method helps identify functional groups present in the synthesized molecules [].

- Mass Spectrometry: This technique is used to determine the molecular weight and confirm the identity of the synthesized compounds [].

- UV-Vis Spectroscopy: This method is employed to study the optical properties of the synthesized compounds, particularly for applications like photodynamic therapy [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.